molecular formula C19H16N4O4S B2534850 N-([2,4'-bipyridin]-4-ylmethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide CAS No. 2034322-53-5

N-([2,4'-bipyridin]-4-ylmethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide

Cat. No.: B2534850
CAS No.: 2034322-53-5
M. Wt: 396.42
InChI Key: XYXOKBJADBSNCJ-UHFFFAOYSA-N
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Description

N-([2,4'-bipyridin]-4-ylmethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide is a useful research compound. Its molecular formula is C19H16N4O4S and its molecular weight is 396.42. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of N-([2,4’-bipyridin]-4-ylmethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide are bacterial enzymes such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play a crucial role in the survival and proliferation of bacteria, making them ideal targets for antibacterial drugs .

Mode of Action

N-([2,4’-bipyridin]-4-ylmethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide acts as a competitive inhibitor of these bacterial enzymes . It mimics the structure of the enzyme’s natural substrate, para-aminobenzoic acid (PABA), and binds to the enzyme’s active site. This prevents the enzyme from interacting with its natural substrate, thereby inhibiting the enzyme’s function .

Biochemical Pathways

By inhibiting these enzymes, N-([2,4’-bipyridin]-4-ylmethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide disrupts crucial biochemical pathways in bacteria. Specifically, it interferes with the synthesis of folic acid , a vital component for bacterial DNA replication . Without folic acid, bacteria cannot replicate, which inhibits their growth and proliferation .

Pharmacokinetics

Similar sulfonamide drugs are known to be readily absorbed orally and widely distributed throughout all tissues . High levels are achieved in pleural, peritoneal, synovial, and ocular fluids . More research is needed to determine the specific ADME properties of this compound.

Result of Action

The result of the action of N-([2,4’-bipyridin]-4-ylmethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide is the inhibition of bacterial growth and proliferation. By disrupting folic acid synthesis, it prevents bacteria from replicating their DNA, which halts their growth . This makes it an effective antibacterial agent.

Action Environment

The action, efficacy, and stability of N-([2,4’-bipyridin]-4-ylmethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide can be influenced by various environmental factors. For instance, the presence of pus can inhibit the antibacterial action of sulfonamides . Additionally, the pH of the environment can affect the ionization state of the compound, which may influence its absorption and distribution. More research is needed to fully understand how environmental factors influence the action of this compound.

Properties

IUPAC Name

3-methyl-2-oxo-N-[(2-pyridin-4-ylpyridin-4-yl)methyl]-1,3-benzoxazole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O4S/c1-23-17-11-15(2-3-18(17)27-19(23)24)28(25,26)22-12-13-4-9-21-16(10-13)14-5-7-20-8-6-14/h2-11,22H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYXOKBJADBSNCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)S(=O)(=O)NCC3=CC(=NC=C3)C4=CC=NC=C4)OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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